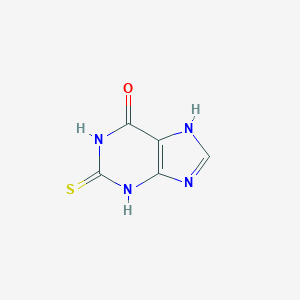

2-Thioxanthine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680828. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylidene-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHFAGRBSMMFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062459 | |

| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-40-3 | |

| Record name | 2-Thioxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0PPI1U9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of 2-Thioxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Thioxanthine and its derivatives represent a class of potent, mechanism-based inactivators of myeloperoxidase (MPO), a key enzyme implicated in oxidative stress during inflammation. This document provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with MPO at the molecular level. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting oxidative damage.

Introduction: The Role of Myeloperoxidase in Inflammation

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly expressed in neutrophils, a type of white blood cell that plays a crucial role in the innate immune system.[1][2][3] Upon activation at sites of inflammation, neutrophils release MPO into the extracellular space. In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the oxidation of chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent.[1][2][3] While essential for host defense against pathogens, the excessive or misplaced production of HOCl by MPO can lead to significant oxidative damage to host tissues, contributing to the pathology of a wide range of inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and certain cancers.

Core Mechanism of Action: Mechanism-Based Inactivation of MPO

2-Thioxanthines act as "suicide substrates" or mechanism-based inactivators of MPO.[1][2][3] This means that the enzyme's own catalytic activity converts the this compound molecule into a reactive species that irreversibly inactivates the enzyme. The process can be broken down into the following key steps:

-

Oxidation of this compound: this compound enters the active site of MPO and is oxidized by the enzyme's high-valent iron species (Compound I and Compound II).[4]

-

Formation of a Reactive Radical: This oxidation generates a highly reactive free radical intermediate of the this compound molecule.[1][2][3]

-

Covalent Adduct Formation: Before this reactive radical can diffuse out of the active site, it rapidly attacks and forms a covalent bond with the heme prosthetic group of the MPO enzyme.[1][2][3]

-

Irreversible Inactivation: This covalent modification of the heme group renders the MPO enzyme catalytically inactive.[1][2][3]

X-ray crystallography studies have revealed that the covalent linkage occurs via a thioether bond between the exocyclic sulfur atom of the this compound and one of the methyl groups on the heme porphyrin ring.[1][3]

Signaling Pathway of MPO Inhibition by this compound

Caption: MPO catalytic cycle and its irreversible inhibition by this compound.

Quantitative Data: Inhibitory Potency of this compound Derivatives

Several derivatives of this compound have been synthesized and evaluated for their MPO inhibitory activity. The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Derivative Name | System | IC₅₀ (µM) | Reference |

| TX1 | N-Isobutylthioxanthine | Purified MPO | 0.8 | [1][5] |

| Stimulated Neutrophils | ~0.8 | [1][5] | ||

| TX2 | Not specified in source | Purified MPO | 0.2 | [1][6] |

| TX4 | Not specified in source | Purified MPO | 0.2 | [1][6] |

| TX5 | Not specified in source | Purified MPO | Not specified | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

MPO Chlorination Activity Assay

This assay measures the production of hypochlorous acid by MPO.

Principle: MPO-generated HOCl is trapped by taurine to form the more stable taurine chloramine. The concentration of taurine chloramine is then determined colorimetrically.

Protocol:

-

Prepare a reaction mixture containing 10 nM MPO, 140 mM sodium chloride, and 5 mM taurine in 10 mM phosphate buffer (pH 7.4).

-

Add various concentrations of the this compound inhibitor.

-

Initiate the reaction by adding 50 µM hydrogen peroxide.

-

Incubate at 21°C for 5 minutes.

-

Stop the reaction by adding 20 µg/ml catalase.

-

Assay the accumulated taurine chloramine by adding iodide, which catalyzes the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB), resulting in a color change that can be measured spectrophotometrically.

Mass Spectrometry Analysis of Heme Modification

This method is used to confirm the covalent binding of this compound to the MPO heme group.

Protocol:

-

Incubate MPO with the this compound inhibitor and hydrogen peroxide to induce inactivation.

-

Extensively digest the modified MPO with proteases to liberate the heme groups.

-

Separate the liberated hemes using high-performance liquid chromatography (HPLC).

-

Analyze the eluted fractions by mass spectrometry to identify the mass of the unmodified heme and the modified heme-thioxanthine adduct.

X-ray Crystallography of the MPO-Thioxanthine Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme.

Protocol:

-

Inactivate MPO by titrating a mixture of the enzyme and the this compound derivative with hydrogen peroxide.

-

Remove excess inhibitor and hydrogen peroxide.

-

Crystallize the modified MPO.

-

Collect X-ray diffraction data from the crystals.

-

Solve and refine the crystal structure to visualize the covalent bond between the this compound and the heme group.

Experimental Workflow for Characterizing this compound's Mechanism of Action

Caption: A typical experimental workflow for characterizing this compound as an MPO inhibitor.

Conclusion and Future Directions

This compound and its derivatives are potent and specific mechanism-based inactivators of myeloperoxidase. Their mode of action, involving covalent modification of the MPO heme group, offers a promising strategy for mitigating the detrimental effects of excessive MPO activity in inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based inhibitors for clinical applications and exploring their therapeutic potential in a broader range of MPO-driven pathologies.

References

- 1. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

2-Thioxanthine: A Technical Guide to its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of inflammatory diseases. A central figure in the propagation of this cellular damage is Myeloperoxidase (MPO), a heme enzyme predominantly found in neutrophils. MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent, at sites of inflammation. This document provides a comprehensive technical overview of 2-Thioxanthine and its derivatives as powerful mechanism-based inactivators of MPO, thereby representing a promising therapeutic strategy to block oxidative stress. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The Core Mechanism: Mechanism-Based Inactivation of Myeloperoxidase

2-Thioxanthines function as potent antioxidants by directly and irreversibly inactivating Myeloperoxidase (MPO).[1][2][3] This is not a simple scavenging of reactive oxygen species, but a sophisticated, targeted shutdown of a primary ROS-producing enzyme in the inflammatory response.

The process is initiated when MPO, in the presence of hydrogen peroxide (H₂O₂), oxidizes the this compound molecule.[1][2] This oxidation generates a highly reactive free radical intermediate of the this compound.[1][3] Crucially, before this radical can detach from the enzyme's active site and cause indiscriminate damage to other cellular components, it rapidly forms a covalent bond with the heme prosthetic group of the MPO enzyme.[1][2][3] This covalent attachment to the heme group permanently deforms the enzyme, rendering it catalytically inactive.[1][2] As a result, the production of hypochlorous acid is halted, effectively blocking a major pathway of oxidative stress during inflammation.[1][2]

This "suicide substrate" or mechanism-based inactivation is highly specific and efficient, making 2-Thioxanthines a compelling class of molecules for therapeutic development in inflammatory conditions where MPO-driven oxidative stress is a key pathological feature.[2]

Quantitative Data: Inhibitory Potency of this compound Derivatives

Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit the chlorination activity of MPO. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this, and the data clearly demonstrates the potent nature of these compounds.

| Compound | Target | IC₅₀ (µM) | Notes |

| TX1 (N-Isobutylthioxanthine) | Purified MPO | 0.8 | - |

| TX1 | Stimulated Neutrophils | ~0.8 | Similar potency in a cellular context. |

| TX2 | Purified MPO | 0.2 | One of the most potent inhibitors identified.[2] |

| TX4 | Purified MPO | 0.2 | Exhibits high potency similar to TX2.[2] |

In a mouse model of peritonitis, the administration of a this compound derivative (TX3) led to a dose-dependent decrease in biomarkers of hypochlorous acid production, further validating the in vivo efficacy of this class of compounds.

| Biomarker | Effect of TX3 Treatment |

| 3-chlorotyrosine | Dose-dependent decrease in peritoneal exudates. |

| Glutathione sulfonamide | Dose-dependent decrease in peritoneal supernatants. |

Experimental Protocols

MPO Chlorination Activity Assay

This assay quantifies the production of hypochlorous acid by MPO.

-

Reaction Mixture Preparation: In a 10 mM phosphate buffer (pH 7.4), combine 10 nM MPO, 140 mM sodium chloride, and 5 mM taurine. Add various concentrations of the this compound compound to be tested.

-

Initiation: Start the reaction by adding 50 µM hydrogen peroxide.

-

Incubation: Incubate at 21°C for 5 minutes. The reaction time should be optimized to ensure no more than 50% of the hydrogen peroxide is consumed.

-

Termination: Stop the reaction by adding 20 µg/ml of catalase.

-

Detection: The accumulated taurine chloramine is assayed by using iodide to catalyze the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB). The resulting color change is measured spectrophotometrically.

Oxidant Production by Human Neutrophils

This protocol assesses the ability of 2-thioxanthines to inhibit ROS production in a cellular context.

-

Cell Preparation: Isolate human neutrophils and resuspend them at a concentration of 2 x 10⁶ cells/ml in a 10 mM phosphate buffer (pH 7.4) containing 140 mM chloride, 5 mM taurine, 1 mM calcium chloride, 0.5 mM magnesium chloride, and 1 mg/ml glucose.

-

Inhibitor Incubation: Add various concentrations of the this compound compound to the cell suspension and incubate at 37°C.

-

Stimulation: Stimulate the neutrophils by adding 100 ng/ml of phorbol myristate acetate (PMA).

-

Incubation: Incubate for 30 minutes.

-

Termination: Stop the reaction by adding 20 µg/ml of catalase.

-

Sample Processing: Pellet the cells by centrifugation.

-

Detection: Measure the concentration of accumulated taurine chloramine in the supernatant using the iodide-catalyzed oxidation of TMB.

In Vivo Mouse Model of Peritonitis

This model evaluates the in vivo efficacy of 2-thioxanthines in a model of inflammation.

-

Induction of Peritonitis: Elicit an influx of leukocytes into the peritoneal cavity of mice by intraperitoneal injection of thioglycollate. After 20 hours, trigger the activation and degranulation of these leukocytes (predominantly neutrophils) by an intraperitoneal injection of zymosan.

-

Drug Administration: Administer the this compound compound (e.g., TX3) at various doses to the mice.

-

Sample Collection: After a set period, lavage the peritoneal cavity to collect the inflammatory exudate.

-

Biomarker Analysis: Analyze the collected peritoneal fluid for biomarkers of MPO activity, such as 3-chlorotyrosine in proteins and glutathione sulfonamide in the supernatant, using mass spectrometry.

Signaling Pathways in Oxidative Stress

The action of this compound is best understood within the broader context of cellular oxidative stress and the body's natural defense mechanisms.

Myeloperoxidase and the Generation of Oxidative Stress

Inflammatory stimuli trigger the activation of neutrophils. These immune cells contain MPO, which, in the presence of hydrogen peroxide (H₂O₂), converts chloride ions (Cl⁻) into the highly reactive hypochlorous acid (HOCl). HOCl can then cause widespread damage to proteins, lipids, and DNA, leading to cellular dysfunction and perpetuating the inflammatory cycle. This compound directly intervenes in this pathway by inactivating MPO, thus preventing the formation of HOCl.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the endogenous antioxidant response.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. While a direct activation of the Nrf2 pathway by this compound has not been definitively established, by reducing the overall oxidative burden through MPO inhibition, this compound may indirectly support the efficacy of the Nrf2-mediated antioxidant defenses.

Conclusion and Future Directions

2-Thioxanthines represent a highly promising class of compounds for the therapeutic intervention of diseases underpinned by oxidative stress. Their unique mechanism of action, involving the targeted, irreversible inactivation of myeloperoxidase, offers a potent and specific means of mitigating the inflammatory damage caused by hypochlorous acid. The quantitative data underscores their high potency, and the detailed experimental protocols provide a clear framework for their continued investigation.

Future research should focus on the continued development of this compound derivatives with optimized pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring the potential synergistic effects of 2-thioxanthines with agents that bolster endogenous antioxidant pathways, such as the Nrf2 system, could lead to novel and more effective combination therapies for a wide range of inflammatory disorders. The continued investigation of these molecules holds significant promise for the development of a new generation of antioxidant therapeutics.

References

- 1. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Properties and Significance of 2-Thioxanthine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Thioxanthine and its derivatives represent a significant class of heterocyclic compounds, primarily recognized for their potent, mechanism-based inhibition of myeloperoxidase (MPO). MPO is a key enzyme in neutrophils that contributes to oxidative stress during inflammation by producing hypochlorous acid (bleach). By irreversibly inactivating MPO, 2-thioxanthines act as powerful anti-inflammatory agents, showing promise in models of inflammatory disease. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and therapeutic potential of this compound, with a focus on its interaction with MPO. It includes detailed experimental protocols, quantitative data, and visualizations of the relevant biochemical pathways to support further research and development in this area.

Chemical and Physical Properties

This compound, also known as 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one, is a purine analog where the oxygen atom at the C2 position of xanthine is replaced by a sulfur atom. This substitution is critical for its biological activity.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄OS | PubChem |

| Molecular Weight | 168.18 g/mol | PubChem |

| CAS Number | 2487-40-3 | PubChem |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | >300°C | Chemical Supplier Data |

| Solubility | Slightly soluble in water and polar organic solvents | General Knowledge |

| IUPAC Name | 2-sulfanylidene-3,7-dihydropurin-6-one | PubChem |

Core Biological Activity: Myeloperoxidase Inhibition

The most significant biological property of this compound is its role as a mechanism-based inactivator, or "suicide inhibitor," of myeloperoxidase (MPO).[1][2][3]

Mechanism of Action

2-Thioxanthines irreversibly inhibit MPO through a multi-step process that results in a covalent bond with the enzyme's heme prosthetic group.[1][3]

-

Oxidation: In the presence of hydrogen peroxide (H₂O₂), the MPO active site oxidizes the this compound molecule.

-

Radical Formation: This oxidation generates a highly reactive free radical species of the this compound.[3]

-

Covalent Adduction: Before this radical can diffuse away from the active site, it attacks and forms a covalent thioether bond with a methyl group on the heme prosthetic group.[1]

-

Irreversible Inactivation: This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.

This mechanism-based inactivation is highly efficient and specific, making 2-thioxanthines potent inhibitors of MPO's chlorinating activity.

Downstream Signaling Consequences

By inhibiting MPO, this compound prevents the formation of hypochlorous acid (HOCl) and other reactive oxidants. This has significant downstream effects on inflammatory signaling pathways. MPO-derived oxidants are known to activate pro-inflammatory pathways such as NF-κB and mitogen-activated protein kinases (MAPKs), including p38 and ERK.[4][5] Therefore, inhibition of MPO by this compound is expected to attenuate the activation of these pathways, leading to reduced production of pro-inflammatory cytokines and chemokines.

Quantitative Biological Data

The inhibitory potency of this compound and its derivatives against MPO has been quantified in several studies. Data for other biological activities, such as antimicrobial or antitumor effects, are primarily available for more complex thioxanthene/thioxanthone derivatives rather than the parent this compound molecule.

Table 3.1: Myeloperoxidase (MPO) Inhibition

| Compound (Derivative) | Assay Type | IC₅₀ (µM) | k_inact_ / K_I_ (M⁻¹s⁻¹) | Source |

| TX1 (3-isobutyl-2-thioxanthine) | MPO Chlorination | 0.8 | Not Reported | [6] |

| TX2 (3-((4-fluorophenyl)methyl)-2-thioxanthine) | MPO Chlorination | 0.2 | Not Reported | [6] |

| TX4 (3-(((2R)-tetrahydrofuran-2-yl)methyl)-2-thioxanthine) | MPO Chlorination | 0.2 | Not Reported | [6] |

| Compound A (3-(2-ethoxypropyl)-2-thioxanthine) | MPO Inactivation | Not Applicable | 8450 ± 780 | Not in search results |

Table 3.2: Antimicrobial and Antitumor Activity of Related Derivatives

Note: The following data are for thioxanthene/thioxanthone derivatives, not the parent this compound. This data is provided for structural context.

| Compound Class | Activity | Cell Line / Organism | GI₅₀ / MIC (µM) | Source |

| Tetracyclic Thioxanthene Deriv. (Cmpd 11) | Antitumor | A375-C5 (Melanoma) | 6.48 ± 0.88 | [7][8] |

| Tetracyclic Thioxanthene Deriv. (Cmpd 11) | Antitumor | MCF-7 (Breast) | 6.39 ± 0.49 | [7][8] |

| Tetracyclic Thioxanthene Deriv. (Cmpd 11) | Antitumor | NCI-H460 (Lung) | 5.66 ± 0.89 | [7][8] |

| Thiophene Derivatives | Antimicrobial | A. baumannii (Col-R) | MIC₅₀: 16-32 mg/L | [9] |

| Thiophene Derivatives | Antimicrobial | E. coli (Col-R) | MIC₅₀: 8-32 mg/L | [9] |

Other Potential Biological Targets

Xanthine Oxidase

Metabolism and Pharmacokinetics

Specific data on the in vitro or in vivo metabolism and pharmacokinetic profile of this compound are limited in the public domain. Studies on other, more complex thioxanthenone derivatives in mice have shown high plasma protein binding (96-100%) and variable plasma half-lives (e.g., 44 min vs. 465 min for two different derivatives).[12] It is generally expected that as a purine analog, this compound would be metabolized by hepatic enzymes.[13][14] However, without specific studies, its metabolic fate, clearance, and oral bioavailability remain to be determined.

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature and are intended for an audience with laboratory experience.

Synthesis of this compound Derivatives (Traube-like Synthesis)

This protocol describes a general method for synthesizing 8-aryl-3-methyl-2-thioxanthines, which can be adapted for other derivatives.[15][16][17][18][19]

Workflow Diagram:

Methodology:

-

Nitrosation: Dissolve 6-amino-1-methyl-2-thiouracil in acetic acid. Add a solution of sodium nitrite dropwise while maintaining a cool temperature to yield the 5-nitrosouracil intermediate.

-

Reduction: Reduce the 5-nitrosouracil using ammonium sulfide. This converts the nitroso group to an amino group, yielding a 4,5-diaminouracil derivative.

-

Condensation: Condense the 4,5-diaminouracil with an appropriate aromatic aldehyde in ethanol. This reaction forms a Schiff base intermediate (5-arylideneaminouracil).

-

Dehydrocyclization: Treat the Schiff base with iodine in DMF. This oxidative cyclization step closes the imidazole ring to form the final 8-aryl-3-methyl-2-thioxanthine product.

-

Purification: The final product can be purified by filtration, washing with ethanol, and recrystallization from a suitable solvent like DMF/ethanol.

Myeloperoxidase (MPO) Chlorination Activity Assay

This protocol measures the chlorination activity of MPO by quantifying the production of taurine chloramine.

Materials:

-

Purified human MPO

-

This compound inhibitor stock solution (in DMSO)

-

100 mM Phosphate buffer, pH 7.4

-

Sodium chloride (NaCl)

-

Taurine

-

Hydrogen peroxide (H₂O₂)

-

Catalase

-

3,3′,5,5′-Tetramethylbenzidine (TMB)

-

Potassium iodide (KI)

-

96-well microplate and plate reader

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing 10 nM MPO, 140 mM NaCl, and 5 mM taurine in 10 mM phosphate buffer (pH 7.4).

-

Add Inhibitor: Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.

-

Initiate Reaction: Start the reaction by adding H₂O₂ to a final concentration of 50 µM.

-

Incubate: Incubate the plate at 21°C for 5 minutes.

-

Stop Reaction: Stop the reaction by adding catalase to a final concentration of 20 µg/mL to quench any remaining H₂O₂.

-

Develop Signal: To measure the accumulated taurine chloramine, add a detection solution containing TMB and KI. The chloramine will oxidize the iodide to iodine, which in turn oxidizes TMB, producing a color change.

-

Read Absorbance: Read the absorbance at 655 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of MPO Inactivation Kinetics (k_inact_ and K_I_)

This protocol is used to determine the kinetic parameters for mechanism-based inactivators.[20][21][22][23]

Procedure:

-

Pre-incubation: Incubate MPO (e.g., 100 nM) with various concentrations of the this compound inhibitor in phosphate buffer (pH 7.4).

-

Initiate Inactivation: Start the inactivation reaction by adding a fixed concentration of H₂O₂ (e.g., 10 µM).

-

Time Points: At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the pre-incubation mixture.

-

Dilution: Immediately dilute the aliquot at least 200-fold into an assay buffer to effectively stop the inactivation process by reducing the inhibitor concentration.

-

Measure Residual Activity: Measure the remaining MPO activity in the diluted sample using a standard activity assay (such as the TMB peroxidation assay described above).

-

Data Analysis:

-

For each inhibitor concentration, plot the natural log of the percent remaining activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs_).

-

Plot the k_obs_ values against the inhibitor concentrations.

-

Fit this data to the Michaelis-Menten equation for inactivation: k_obs_ = (k_inact_ * [I]) / (K_I_ + [I])

-

From this non-linear regression, the maximal rate of inactivation (k_inact_) and the inhibitor concentration that gives half-maximal inactivation (K_I_) can be determined.

-

Significance and Future Directions

This compound's potent and specific mechanism of MPO inactivation positions it as a valuable pharmacological tool and a promising therapeutic lead.

-

Anti-Inflammatory Therapy: By blocking the production of MPO-derived oxidants, 2-thioxanthines can mitigate oxidative stress and tissue damage in a host of inflammatory diseases, including atherosclerosis, vasculitis, and neuroinflammatory conditions.[1][2]

-

Research Tool: As a selective inhibitor, this compound is an excellent tool for elucidating the specific roles of MPO in the complex pathophysiology of inflammatory and infectious diseases.[24]

-

Drug Development: The this compound scaffold serves as a strong foundation for the development of next-generation MPO inhibitors with optimized pharmacokinetic and safety profiles for clinical use.

Future research should focus on elucidating the full pharmacokinetic and metabolic profile of lead this compound candidates, conducting comprehensive in vivo efficacy and safety studies in relevant disease models, and exploring potential secondary targets such as xanthine oxidase to fully characterize the compound's biological effects.

References

- 1. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic studies in mice of two new thioxanthenones (183577 and 232759) that showed preferential solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. scribd.com [scribd.com]

- 17. Traube Purine Synthesis [drugfuture.com]

- 18. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 19. scribd.com [scribd.com]

- 20. courses.washington.edu [courses.washington.edu]

- 21. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 22. biokin.com [biokin.com]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. mdpi.com [mdpi.com]

The Genesis of a Thiyl Radical Scavenger: A Technical Guide to the Discovery and Synthesis of 2-Thioxanthine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-thioxanthine synthesis, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document details the evolution of synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Historical Context: From Purine Analogs to Targeted Inhibitors

The journey to understanding and synthesizing this compound is deeply rooted in the broader history of purine chemistry. A pivotal moment in this field was the groundbreaking work of Nobel laureates George Herbert Hitchings and Gertrude Elion. Their research, dating back to the 1950s, focused on the nucleic acid metabolism of normal, cancerous, and bacterial cells with the aim of disrupting the purine pathway to inhibit DNA synthesis and cell replication[1]. This pioneering work led to the development of crucial drugs still in clinical use, such as 6-mercaptopurine (6-MP) and allopurinol[1]. While not this compound itself, the synthesis and study of these thiopurines laid the foundational chemical knowledge and sparked interest in the therapeutic potential of sulfur-containing purine analogs.

One of the most versatile and classical methods for the synthesis of the purine ring system is the Traube purine synthesis, first introduced in 1900. This method involves the introduction of a carbon fragment to bridge the nitrogen atoms of the amino groups at positions C-5 and C-6 of a pyrimidine ring. The process typically starts with the formylation of a 4,5-diaminopyrimidine followed by cyclodehydration to yield the purine. This adaptable synthesis can be modified to produce a variety of purine derivatives, including 8-thioxo compounds, by using reagents like potassium ethyl xanthate for the cyclization step.

Key Synthetic Methodologies for this compound Derivatives

A significant advancement in the synthesis of functionalized 2-thioxanthines is a multi-step process starting from 6-amino-1-methyl-2-thiouracil. This method, detailed by El-Kalyoubi et al. in 2015, provides a clear and reproducible pathway to 8-aryl-3-methyl-2-thioxanthines.

The general synthetic workflow is as follows:

-

Nitrosation: 6-amino-1-methyl-2-thiouracil is treated with sodium nitrite in acetic acid to yield the 5-nitroso derivative.

-

Reduction: The nitroso group is then reduced to an amino group, forming a 4,5-diaminouracil intermediate.

-

Condensation: This intermediate is condensed with various aromatic aldehydes to form Schiff bases.

-

Dehydrocyclization: The final ring closure to form the 8-aryl-3-methyl-2-thioxanthine is achieved through dehydrocyclization using iodine in dimethylformamide (DMF).

This synthetic route offers a versatile platform for creating a library of this compound derivatives with varying substituents at the 8-position, allowing for the exploration of structure-activity relationships.

Quantitative Data for the Synthesis of 8-Aryl-3-methyl-2-thioxanthines

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | 6-amino-1-methyl-2-thiouracil | NaNO₂, Acetic Acid | 6-amino-1-methyl-5-nitroso-2-thiouracil | Not Reported |

| 2 | 6-amino-1-methyl-5-nitroso-2-thiouracil | (NH₄)₂S | 5,6-diamino-1-methyl-2-thiouracil | Not Reported |

| 3 | 5,6-diamino-1-methyl-2-thiouracil, Aromatic Aldehydes | Ethanol | Schiff Base Intermediates | Not Reported |

| 4 | Schiff Base Intermediates | I₂, DMF | 8-Aryl-3-methyl-2-thioxanthines | Good |

Note: Specific yield percentages for each step were not detailed in the primary literature, but the overall yield for the final products was reported as "good".

Experimental Protocols

Synthesis of 8-Aryl-3-methyl-2-thioxanthines

Materials:

-

6-amino-1-methyl-2-thiouracil

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Ammonium sulfide ((NH₄)₂S)

-

Various aromatic aldehydes

-

Ethanol

-

Iodine (I₂)

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of 6-amino-1-methyl-5-nitroso-2-thiouracil: To a solution of 6-amino-1-methyl-2-thiouracil in acetic acid, a solution of sodium nitrite is added dropwise with stirring at a controlled temperature. The resulting precipitate is filtered, washed, and dried.

-

Synthesis of 5,6-diamino-1-methyl-2-thiouracil: The 5-nitroso derivative is suspended in a solution of ammonium sulfide and heated. The reaction mixture is then cooled, and the product is collected by filtration.

-

Synthesis of Schiff Base Intermediates: The 5,6-diamino derivative is dissolved in ethanol and reacted with the desired aromatic aldehyde under reflux. The product precipitates upon cooling.

-

Synthesis of 8-Aryl-3-methyl-2-thioxanthines: The Schiff base intermediate is dissolved in DMF, and a solution of iodine in DMF is added. The mixture is heated, and the final product is obtained after cooling and filtration.

Biological Significance and Signaling Pathway

2-Thioxanthines have garnered significant interest in the field of drug development due to their potent and specific mechanism-based inactivation of myeloperoxidase (MPO)[2]. MPO is a heme peroxidase enzyme found in neutrophils that plays a critical role in the innate immune response by catalyzing the production of hypochlorous acid (bleach)[2]. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases.

2-Thioxanthines act as suicide substrates for MPO. The enzyme oxidizes the this compound, which then forms a covalent bond with the heme prosthetic group, leading to irreversible inactivation of the enzyme[2]. This targeted inhibition of MPO makes 2-thioxanthines promising candidates for the development of novel anti-inflammatory therapies.

Visualizing the Synthetic and Biological Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for 8-aryl-3-methyl-2-thioxanthines.

Caption: MPO inactivation by this compound.

References

Investigating the Chemical Structure of 2-Thioxanthine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxanthine, a sulfur-containing purine analog, forms the core scaffold for a class of heterocyclic compounds with significant and diverse biological activities. These derivatives have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents. Notably, they have been identified as potent mechanism-based inactivators of myeloperoxidase (MPO), an enzyme implicated in oxidative stress during inflammation.[1][2] This technical guide provides an in-depth exploration of the chemical structure of this compound derivatives, focusing on their synthesis, structural characterization through spectroscopic and crystallographic methods, and their mechanism of action as enzyme inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from readily available precursors like 6-amino-1-methyl-2-thiouracil. A common synthetic route involves nitrosation, reduction, and condensation with various aromatic aldehydes to form Schiff's bases, which are then cyclized to yield the 8-aryl-3-methyl-2-thioxanthine core. Subsequent modifications, such as alkylation, can be performed to introduce further diversity.

Experimental Protocol: Synthesis of 8-Aryl-3-methyl-2-thioxanthines[3]

-

Nitrosation of 6-amino-1-methyl-2-thiouracil: To a solution of 6-amino-1-methyl-2-thiouracil in acetic acid, a solution of sodium nitrite is added dropwise with stirring. The reaction mixture is stirred for a specified time to yield the 5-nitroso derivative.

-

Reduction to 5-aminouracil: The 5-nitroso derivative is then reduced using a suitable reducing agent, such as ammonium sulfide, to afford the corresponding 5-aminouracil derivative.

-

Condensation with Aromatic Aldehydes: The 5-aminouracil derivative is condensed with various aromatic aldehydes in a suitable solvent to form the corresponding Schiff's bases.

-

Dehydrocyclization: The Schiff's bases are dehydrocyclized using an oxidizing agent like iodine in dimethylformamide (DMF) to yield the final 8-aryl-3-methyl-2-thioxanthine products.

Experimental Protocol: Methylation of 8-Aryl-3-methyl-2-thioxanthines[3]

-

Monalkylation: To a solution of the 8-aryl-3-methyl-2-thioxanthine in ethanol and 0.5 N sodium hydroxide, dimethyl sulfate is added. The mixture is stirred at room temperature for 1 hour to achieve methylation at the sulfur atom (S-methylation).

-

Dialkylation: The mono-alkylated product can be further alkylated by refluxing with dimethyl sulfate in 0.5 N sodium hydroxide and ethanol for 1 hour. This second alkylation typically occurs at a nitrogen atom in the purine ring system.

Structural Characterization

The chemical structures of synthesized this compound derivatives are elucidated and confirmed using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis

Standard spectroscopic methods provide crucial information about the molecular framework and functional groups present in the this compound derivatives.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups. For instance, the C=O stretching vibration is typically observed around 1674-1695 cm⁻¹, and the C=N stretch appears in the range of 1619-1627 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure. Aromatic protons typically resonate in the δ 7-8 ppm region, while methyl protons attached to sulfur or nitrogen appear as singlets at approximately δ 4.2-4.3 ppm and δ 3.6-3.8 ppm, respectively.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compounds and to gain insights into their fragmentation patterns, which further corroborates the proposed structures.

X-ray Crystallography

Table 1: Crystallographic Data for Selected Thioxanthene and Thioxanthone Derivatives

| Parameter | 6-Propoxythiochromeno[4,3,2-de] quinazolin-2-amine[3] | N-(6-Propoxythiochromeno[4,3,2-de] quinazolin-2-yl)acetamide[3] | Thioxanthen-9-one-10,10-dioxide (Polymorph 2)[4] |

| CCDC No. | 2065174 | 2069933 | 2054623 |

| Chemical Formula | C₁₉H₁₅N₃OS | C₂₁H₁₇N₃O₂S | C₁₃H₈O₃S |

| Molecular Weight | 345.41 | 387.45 | 244.25 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | C2/c |

| a (Å) | 12.1985(2) | 7.4849(5) | 9.7499(3) |

| b (Å) | 13.4082(3) | 11.7086(16) | 12.9758(4) |

| c (Å) | 18.8486(3) | 12.4900(13) | 8.2681(3) |

| α (°) | 90 | 63.635(12) | 90 |

| β (°) | 104.0758(18) | 80.550(7) | 103.784(2) |

| γ (°) | 90 | 88.220(8) | 90 |

| Volume (ų) | 2990.30(10) | 966.33(18) | 1015.90(6) |

| Z | 8 | 2 | 4 |

| Temperature (K) | 150 | 150 | 200 |

Biological Activity: Myeloperoxidase Inhibition

A significant area of research for this compound derivatives is their role as potent inhibitors of myeloperoxidase (MPO), an enzyme that plays a critical role in the inflammatory response by producing hypochlorous acid (bleach).[1]

Mechanism of Action

2-Thioxanthines act as mechanism-based inactivators, or "suicide substrates," of MPO.[1][2] The proposed mechanism involves the oxidation of the this compound derivative by MPO to form a highly reactive free radical. This radical then covalently binds to the heme prosthetic group of the enzyme before it can diffuse out of the active site, leading to irreversible inactivation of the enzyme.[1] Mass spectrometry and X-ray crystal structures have confirmed this covalent attachment.[1]

Quantitative Data on MPO Inhibition

Several this compound derivatives have shown potent inhibition of MPO activity. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Table 2: Inhibition of Myeloperoxidase by this compound Derivatives

| Compound | IC₅₀ (µM) for MPO Chlorination Activity | Reference |

| N-Isobutylthioxanthine (TX1) | 0.8 | [5] |

| TX2 | 0.2 | [1] |

| TX4 | 0.2 | [1] |

Experimental Protocol: Myeloperoxidase Chlorination Activity Assay[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 10 nM MPO, 140 mM sodium chloride, and 5 mM taurine in 10 mM phosphate buffer (pH 7.4).

-

Inhibitor Addition: Add various concentrations of the this compound derivative to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding 50 µM hydrogen peroxide. The reaction is carried out at 21 °C.

-

Reaction Termination: After 5 minutes, stop the reaction by adding 20 µg/ml of catalase.

-

Detection: The concentration of accumulated taurine chloramine, a product of the MPO-catalyzed reaction, is assayed using the iodide-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB).

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broader Biological Context and Future Directions

While the inhibition of MPO is a well-documented activity of this compound derivatives, their structural similarity to other purine-based compounds suggests a broader potential for interacting with various biological targets. For instance, other sulfur-containing heterocyclic compounds have been shown to modulate signaling pathways such as NF-κB and STAT3.[6] Further research is warranted to explore the effects of this compound derivatives on these and other key cellular signaling pathways, which could unveil new therapeutic applications in areas such as oncology and immunology.

The development of novel this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. Structure-activity relationship (SAR) studies, guided by computational modeling and further crystallographic analysis, will be instrumental in designing next-generation inhibitors with enhanced potency and selectivity.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with well-defined chemical structures and significant biological activities. Their synthesis is accessible, and their structures can be thoroughly characterized by a suite of modern analytical techniques. The detailed understanding of their mechanism of action as MPO inhibitors provides a solid foundation for the rational design of new anti-inflammatory agents. The experimental protocols and structural data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.

References

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary In-Vitro Studies of 2-Thioxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of 2-Thioxanthine, a potent mechanism-based inactivator of Myeloperoxidase (MPO). MPO is a key enzyme implicated in oxidative stress during inflammatory processes. This document details the experimental methodologies, presents quantitative data from key studies, and visualizes the underlying biochemical pathways.

Executive Summary

Preliminary in-vitro research has identified 2-thioxanthines as a promising class of compounds that irreversibly inhibit myeloperoxidase (MPO). MPO, an enzyme predominantly found in neutrophils, plays a critical role in the production of hypochlorous acid (chlorine bleach) at sites of inflammation, contributing to oxidative damage.[1][2] Studies show that 2-thioxanthines act as mechanism-based inactivators, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[1][2][3] This guide summarizes the key findings, experimental designs, and mechanistic insights from these foundational studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies of various this compound derivatives (referred to as TX1, TX2, TX3, etc.).

Table 1: Inhibition of MPO-Mediated Hypochlorous Acid Production

| Compound | IC50 (µM) | Reference |

| TX1 | 0.8 ± 0.1 | [3] |

| TX2 | 0.2 ± 0.02 | [3] |

| TX3 | 0.3 ± 0.04 | [3] |

| TX4 | 0.2 ± 0.02 | [4] |

| TX5 | 0.5 ± 0.05 | [3] |

IC50 values represent the concentration of the this compound derivative required to cause 50% inhibition of hypochlorous acid production by MPO.[3]

Table 2: Kinetic Parameters of MPO Inactivation

| Compound | kinact (s-1) | KI (µM) | kinact/KI (M-1s-1) | Reference |

| A (TX4) | Not specified | Not specified | 8450 ± 780 | [5] |

kinact represents the maximal rate of inactivation, KI is the concentration of inactivator that gives half the maximal rate, and the kinact/KI ratio is a measure of the inactivation potency.[5]

Table 3: Effect of 2-Thioxanthines on Neutrophil Function

| Compound | Assay | Observation | Reference |

| 2-Thioxanthines | Bacterial Killing | Slowed but did not prevent neutrophils from killing bacteria. | [1] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 2-thioxanthines is the inactivation of the MPO catalytic cycle. MPO utilizes hydrogen peroxide to oxidize chloride ions into hypochlorous acid. This process involves two key redox intermediates of the enzyme: Compound I and Compound II.

Myeloperoxidase Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic characterization of a this compound myeloperoxidase inhibitor and selectivity assessment utilizing click chemistry--activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of 2-Thioxanthine with Heme Prosthetic Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between 2-thioxanthine and its derivatives with heme prosthetic groups, focusing on their role as mechanism-based inactivators of myeloperoxidase (MPO). MPO, a heme-containing enzyme abundant in neutrophils, plays a critical role in the inflammatory response by producing hypochlorous acid (bleach).[1][2][3][4] The targeted inhibition of MPO is a promising therapeutic strategy for mitigating oxidative stress in a variety of inflammatory diseases.[1][3][4][5] This document summarizes key quantitative data, details experimental protocols for studying this interaction, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The findings presented are primarily based on the seminal work of Tiden et al. (2011), which elucidated the covalent modification of the MPO heme group by 2-thioxanthines.[1][2][3][4][6]

Core Interaction: Mechanism-Based Inactivation

2-Thioxanthines act as suicide substrates for myeloperoxidase.[1] The proposed mechanism involves the oxidation of the this compound molecule by MPO in the presence of hydrogen peroxide (H₂O₂). This oxidation generates a highly reactive free radical intermediate of the this compound.[1][3] Before this radical can diffuse out of the enzyme's active site, it attacks the heme prosthetic group, forming a covalent bond.[1][2][3] This irreversible modification of the heme group leads to the inactivation of the enzyme.[1][5]

X-ray crystallography studies have revealed the precise nature of this covalent linkage: a thioether bond is formed between the exocyclic sulfur atom of the this compound ring and one of the methyl groups of the heme.[1][6] This covalent adduct effectively blocks the active site, preventing the enzyme from carrying out its normal catalytic function.[3]

Below is a diagram illustrating the proposed mechanism of MPO inactivation by this compound.

Quantitative Data Summary

Several this compound derivatives have been synthesized and evaluated for their inhibitory potency against MPO. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of these compounds. The following table summarizes the IC₅₀ values for various this compound derivatives in inhibiting MPO-mediated hypochlorous acid production.[1]

| Compound | Structure | R-group | IC₅₀ (µM) |

| TX1 | 3-isobutyl-2-thioxo-7H-purin-6-one | Isobutyl | 0.8[1][2] |

| TX2 | 3-[(4-fluorophenyl)methyl]-2-thioxo-7H-purin-6-one | (4-fluorophenyl)methyl | 0.2[5] |

| TX3 | 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-7H-purin-6-one | tetrahydrofuran-2-ylmethyl | 0.3 |

| TX4 | 3-[[(2R)-tetrahydrofuran-2-yl]methyl]-2-thioxo-7H-purin-6-one | [(2R)-tetrahydrofuran-2-yl]methyl | 0.2[6] |

| TX5 | 3-(2-methoxyethyl)-2-thioxo-7H-purin-6-one | 2-methoxyethyl | 0.4 |

Table 1: Structures and IC₅₀ values of this compound derivatives against MPO. Data extracted from Tiden et al. (2011).[1]

Detailed Experimental Protocols

The characterization of this compound's interaction with heme prosthetic groups involves a multi-faceted approach, combining enzyme kinetics, spectroscopy, and structural biology.

MPO Chlorination Activity Assay (IC₅₀ Determination)

This assay measures the production of hypochlorous acid by MPO to determine the inhibitory potency of 2-thioxanthines.

-

Reagents:

-

10 mM Phosphate Buffer, pH 7.4

-

Myeloperoxidase (MPO), 10 nM

-

Sodium Chloride (NaCl), 140 mM

-

Taurine, 5 mM

-

This compound derivatives (various concentrations)

-

Hydrogen Peroxide (H₂O₂), 50 µM

-

Catalase, 20 µg/ml

-

3,3′,5,5′-Tetramethylbenzidine (TMB) and iodide solution for detection

-

-

Protocol:

-

Prepare reaction mixtures containing MPO, NaCl, taurine, and varying concentrations of the this compound inhibitor in phosphate buffer.

-

Incubate the reaction mixtures at 21°C.

-

Initiate the reaction by adding H₂O₂.

-

After 5 minutes, stop the reaction by adding catalase.

-

Determine the concentration of accumulated taurine chloramine by measuring the iodide-catalyzed oxidation of TMB spectrophotometrically.[1]

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

-

Stopped-Flow Spectroscopy for Kinetic Analysis

This technique is used to study the rapid kinetics of the interaction between 2-thioxanthines and the redox intermediates of MPO (Compound I and Compound II).

-

Instrumentation:

-

Applied Photophysics SX-20MV stopped-flow spectrophotometer with a xenon arc lamp.

-

-

Protocol for Compound I Reduction:

-

Set up the stopped-flow instrument in double-mixing mode.

-

In the first mixing, react 1 µM ferric MPO with a 10-fold excess of H₂O₂ to form Compound I. The delay time for this reaction is 40 ms.[1]

-

In the second mixing, react the newly formed Compound I with various concentrations of the this compound derivative (e.g., TX1).

-

Monitor the formation of Compound II by observing the increase in absorbance at 454 nm.[1][2]

-

Calculate the observed rate constant (k_obs) from the kinetic traces and plot it against the inhibitor concentration to determine the second-order rate constant for the reduction of Compound I.

-

Analysis of Heme Modification by HPLC and Mass Spectrometry

This protocol confirms the covalent modification of the heme prosthetic group.

-

Protocol:

-

Incubate MPO (5 µM) with the this compound derivative (e.g., 20 µM TX5) and H₂O₂ (20 µM) for 30 minutes at room temperature.

-

Stop the reaction by adding catalase.

-

Extensively digest the MPO protein using proteases to liberate the heme groups.[1][5]

-

Separate the liberated heme and the modified heme-adduct using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column.

-

Analyze the collected HPLC fractions using mass spectrometry to identify the mass of the unmodified heme and the covalently modified heme-thioxanthine adduct.[1]

-

X-ray Crystallography

This technique provides atomic-level detail of the covalent adduct between the this compound and the heme group.

-

Protocol:

-

Inactivate MPO by incubating it with an excess of the this compound derivative (e.g., TX2) and titrating with H₂O₂ until no further spectral changes are observed.

-

Crystallize the inactivated MPO-adduct complex.

-

Collect X-ray diffraction data from the crystals.

-

Solve and refine the crystal structure to visualize the electron density corresponding to the covalently bound inhibitor in the active site and its interaction with the heme group.[1][6]

-

The following diagram outlines the general experimental workflow for investigating the interaction between this compound and MPO.

Signaling Pathway Implications

The interaction of this compound with the heme prosthetic group of MPO does not involve a classical cell signaling cascade with receptors and second messengers. Instead, it is a direct chemical inhibition of an enzyme that is a key effector in the inflammatory pathway. By inactivating MPO, 2-thioxanthines prevent the production of hypochlorous acid, a potent oxidizing agent that contributes to tissue damage during inflammation.[1][3] This targeted inhibition effectively dampens a crucial aspect of the neutrophil-mediated inflammatory response. Therefore, the "signaling pathway" is the inflammatory cascade in which MPO plays a pivotal role, and this compound acts as a direct inhibitor of a key node in this pathway.

Conclusion

This compound and its derivatives represent a class of potent, mechanism-based inactivators of myeloperoxidase.[1][2][3][4] Their mode of action, involving the formation of a covalent adduct with the heme prosthetic group, has been rigorously characterized through a combination of biochemical, spectroscopic, and structural methods.[1][6] The quantitative data on their inhibitory potency, coupled with a detailed understanding of their mechanism, underscores their potential as therapeutic agents for a range of inflammatory conditions characterized by excessive MPO activity. This guide provides a comprehensive overview of the core scientific principles and experimental methodologies relevant to the study of this important class of enzyme inhibitors.

References

- 1. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Enzymatic Hydroxylation of 2-Thioxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydroxylation of 2-thioxanthine, a critical reaction in the metabolism of thiopurine compounds. The primary enzyme responsible for this biotransformation is xanthine oxidase (XO), a molybdo-flavoprotein that plays a pivotal role in purine catabolism. This document details the underlying enzymatic pathways, presents available kinetic data, outlines detailed experimental protocols for studying this reaction, and provides visual representations of the key processes. This guide is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the metabolism and therapeutic applications of thioxanthine derivatives.

Introduction

This compound is a sulfur-containing purine analog that undergoes enzymatic hydroxylation as part of its metabolic pathway. This process is of significant interest to researchers, particularly in the context of drug development, as many therapeutic agents are structurally related to purines and their metabolism is crucial for efficacy and toxicity profiles. The primary enzyme catalyzing the hydroxylation of this compound is xanthine oxidase (XO, EC 1.17.3.2).[1]

Xanthine oxidase is a complex enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid in the purine degradation pathway.[1] The enzyme can also act on a variety of other substrates, including aldehydes and heterocyclic compounds like this compound. The hydroxylation of this compound by xanthine oxidase results in the formation of 2-thiouric acid. Understanding the kinetics and mechanism of this reaction is essential for predicting the metabolic fate of this compound-containing compounds.

Enzymatic Pathway: The Role of Xanthine Oxidase

The enzymatic hydroxylation of this compound is a two-step process analogous to the oxidation of xanthine. Xanthine oxidase introduces a hydroxyl group onto the purine ring, converting this compound into 2-thiouric acid. This reaction is a key step in the catabolism of this compound.

Quantitative Data

While specific kinetic parameters for the enzymatic hydroxylation of this compound by xanthine oxidase are not extensively documented in publicly available literature, a key study has indicated that This compound is nearly as good a substrate as xanthine for this enzyme.[2] This suggests that the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for this compound are comparable to those of xanthine. For comparative purposes, the kinetic parameters for the oxidation of hypoxanthine and xanthine by bovine milk xanthine oxidase are presented in the table below.

| Substrate | Km (µM) | Vmax (µM/s) | Reference |

| Hypoxanthine | 3.68 ± 0.18 | 1.836 ± 0.015 | [3] |

| Xanthine | 5.95 ± 0.267 | 1.96 ± 0.11 | [3] |

| This compound | Not Reported | Not Reported |

Table 1: Kinetic Parameters of Xanthine Oxidase for Purine Substrates.

Experimental Protocols

The following protocols are adapted from established methods for measuring xanthine oxidase activity and can be specifically tailored for studying the hydroxylation of this compound.

Spectrophotometric Assay for Xanthine Oxidase Activity

This method is based on monitoring the increase in absorbance resulting from the formation of the product, 2-thiouric acid, which is expected to have a different absorption spectrum from the substrate, this compound. The specific wavelength for monitoring will need to be determined empirically by scanning the UV-Vis spectra of both compounds.

Materials:

-

Bovine milk xanthine oxidase (Sigma-Aldrich or similar)

-

This compound (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of UV-Vis measurements

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute to the desired concentrations in potassium phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be determined empirically (a starting point of 0.05-0.1 U/mL is common).

-

-

Assay Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

Varying concentrations of this compound (e.g., 10-200 µM)

-

-

-

Initiation of Reaction:

-

Equilibrate the cuvette at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the xanthine oxidase solution to the cuvette and mix thoroughly.

-

-

Data Acquisition:

-

Immediately monitor the change in absorbance at the predetermined wavelength (e.g., the λmax of 2-thiouric acid) over time (e.g., for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

High-Performance Liquid Chromatography (HPLC) Method for Product Quantification

This method allows for the direct measurement of the consumption of this compound and the formation of 2-thiouric acid, providing a more direct and potentially more accurate determination of enzyme kinetics.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of potassium phosphate buffer and methanol or acetonitrile, to be optimized)

-

This compound and 2-thiouric acid standards

-

Reagents for the enzymatic reaction as described in 4.1.

Procedure:

-

Enzymatic Reaction:

-

Perform the enzymatic reaction in vials as described in the spectrophotometric assay (section 4.1).

-

At specific time points, stop the reaction by adding a quenching agent (e.g., perchloric acid or by heat inactivation) and centrifuging to remove the precipitated protein.

-

-

HPLC Analysis:

-

Develop an HPLC method to separate this compound and 2-thiouric acid. This will involve optimizing the mobile phase composition and flow rate.

-

Inject the supernatant from the quenched reaction mixture into the HPLC system.

-

Detect the compounds using a UV detector at a wavelength where both compounds have significant absorbance.

-

-

Quantification:

-

Create standard curves for both this compound and 2-thiouric acid.

-

Quantify the amount of substrate consumed and product formed at each time point by comparing the peak areas to the standard curves.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the rate of product formation or substrate depletion.

-

Determine Km and Vmax as described in the spectrophotometric method.

-

Conclusion

The enzymatic hydroxylation of this compound is a key metabolic step mediated primarily by xanthine oxidase. While specific kinetic data for this reaction remains to be fully elucidated, the available evidence suggests that this compound is a competent substrate for this enzyme, with reactivity comparable to that of xanthine. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the kinetic parameters of this reaction and to further investigate the metabolism of this compound and related compounds. A deeper understanding of this enzymatic process is crucial for the rational design and development of novel therapeutics targeting purine metabolic pathways.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Antimicrobial Research: A Technical Guide to the Potential of 2-Thioxanthine Derivatives

For Immediate Release

[City, State] – [Date] – As the global challenge of antimicrobial resistance intensifies, the scientific community is in a perpetual search for novel chemical scaffolds that can pave the way for a new generation of effective drugs. In this context, 2-thioxanthine derivatives have emerged as a promising class of heterocyclic compounds with demonstrable antimicrobial potential. This technical guide provides an in-depth exploration of the synthesis, antimicrobial activity, and putative mechanisms of action of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency, was determined for several compounds. The results, summarized in the table below, highlight the potential of these derivatives, particularly against Staphylococcus aureus and Candida albicans.

| Compound | R | Ar | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 7d | CH₃ | 4-Br-C₆H₄ | 15.62 | 31.25 |

| 9a | - | 4-Cl-C₆H₄ | 15.62 | 15.62 |

| 9b | - | 3-NO₂-C₆H₄ | 31.25 | 62.5 |

| 9c | - | 4-NO₂-C₆H₄ | 62.5 | 31.25 |

| 9d | - | 4-Br-C₆H₄ | 15.62 | 31.25 |

| 9e | - | 2-HO-C₆H₄ | 62.5 | 62.5 |

| Data sourced from El-Kalyoubi, S.; et al. Novel this compound and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. Molecules 2015, 20, 19263-19276.[1][2][3][4] |

Synthetic Pathways and Experimental Workflows

The synthesis of these promising compounds and the evaluation of their antimicrobial properties follow a structured workflow, from initial chemical reactions to the final determination of biological activity.

The antimicrobial potential of the synthesized compounds is then assessed using a standardized experimental workflow.

Proposed Mechanism of Action

While the precise molecular targets of this compound derivatives are still under investigation, their structural similarity to purine nucleobases suggests a potential mechanism of action involving the disruption of fundamental cellular processes. One plausible hypothesis is the inhibition of key enzymes involved in microbial DNA replication, such as DNA gyrase.

Detailed Experimental Protocols

Synthesis of 8-Aryl-3-methyl-2-thioxanthines (General Procedure)